![molecular formula C8H14F2O3S B2834139 [1-(1,1-Difluoroethyl)cyclobutyl]methyl methanesulfonate CAS No. 2411264-10-1](/img/structure/B2834139.png)

[1-(1,1-Difluoroethyl)cyclobutyl]methyl methanesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

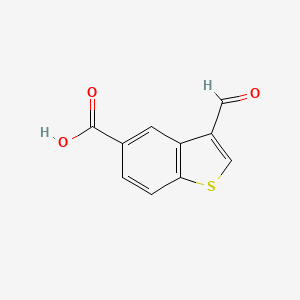

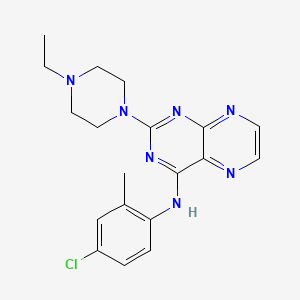

“[1-(1,1-Difluoroethyl)cyclobutyl]methyl methanesulfonate” is a chemical compound with the CAS Number: 2411264-10-1 . It has a molecular weight of 228.26 . The IUPAC name for this compound is (1-(1,1-difluoroethyl)cyclobutyl)methyl methanesulfonate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14F2O3S/c1-7(9,10)8(4-3-5-8)6-13-14(2,11)12/h3-6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“[1-(1,1-Difluoroethyl)cyclobutyl]methyl methanesulfonate” is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .

科学的研究の応用

NMR Chemical Shift Measurements in Cyclodextrin Solutions

Research highlights the utility of sodium methanesulfonate and sodium methyl sulfate as internal references for chemical shift determination in aqueous solutions containing cyclodextrin and anionic guests. This application is crucial for accurate NMR analysis, providing insights into the interactions within cyclodextrin complexes (Funasaki et al., 2000).

Tin-Free Radical Acylation Reactions

A study demonstrates the development of a tin-free radical acylation reaction using methanesulfonyl oxime ether. This innovative strategy, involving the thermal decomposition of the methanesulfonyl radical, opens new pathways for radical acylation reactions that are more environmentally friendly and potentially more efficient (Kim et al., 2001).

Reductive Ring-Opening of O-Benzylidene Acetals

Methanesulfonic acid has been identified as an efficient and convenient reagent for the reductive ring-opening of O-benzylidene acetals, showcasing its utility in organic synthesis for producing specific molecular configurations (Zinin et al., 2007).

Glycosyl Methanesulfonate Couplings

A significant advancement in carbohydrate chemistry involves the use of glycosyl methanesulfonates for regio- and stereoselective couplings, facilitated by a borinic acid catalyst. This methodology provides a new approach for the synthesis of complex carbohydrates under mild conditions, highlighting the versatility of methanesulfonates in synthetic chemistry (D’Angelo & Taylor, 2016).

Protic Ionic Liquid and Catalyst for Synthesis

Nicotinium methane sulfonate, a novel protic ionic liquid derived from methanesulfonic acid, demonstrates excellent catalytic activity in the synthesis of 2-amino-3-cyanopyridines. This application underscores the potential of methanesulfonate derivatives as sustainable and efficient catalysts in organic synthesis (Tamaddon & Azadi, 2018).

Determination of Genotoxic Impurities

A methodological study on methanesulfonic acid explores the determination of genotoxic impurities, such as methyl methanesulfonate and ethyl methanesulfonate, using derivatization followed by high-performance liquid chromatography. This research contributes to ensuring the safety and purity of pharmaceuticals (Zhou et al., 2017).

Safety and Hazards

特性

IUPAC Name |

[1-(1,1-difluoroethyl)cyclobutyl]methyl methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F2O3S/c1-7(9,10)8(4-3-5-8)6-13-14(2,11)12/h3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCDJIWYAAYYNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCC1)COS(=O)(=O)C)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,2'-bifuran]-5-ylmethyl)-2-phenylbutanamide](/img/structure/B2834060.png)

![2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine](/img/structure/B2834063.png)

![3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2834064.png)

![4-Ethyl-5-fluoro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2834065.png)

![3-(4-chlorophenyl)-N-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2834072.png)

![Ethyl 5-(2,6-difluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2834075.png)

![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine HCl](/img/structure/B2834077.png)